molecular formula C10H11BrN4O2 B2964383 8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione CAS No. 16877-88-6

8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione

Cat. No.: B2964383
CAS No.: 16877-88-6
M. Wt: 299.128
InChI Key: OYOWQVHDMXXOMP-UHFFFAOYSA-N
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Description

8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione is a chemical compound with the molecular formula C11H13BrN4O2 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione typically involves the bromination of 3,7-dimethyl-1-prop-2-enylpurine-2,6-dione. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 8-position of the purine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process ensures high yield and purity of the final product, which is essential for its use in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form de-brominated products.

    Addition Reactions: The prop-2-enyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Products: Various substituted purine derivatives depending on the nucleophile used.

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: De-brominated purine derivatives.

Scientific Research Applications

8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the prop-2-enyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-Bromo-1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2/c1-4-5-15-8(16)6-7(14(3)10(15)17)12-9(11)13(6)2/h4H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOWQVHDMXXOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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